molecular formula C25H18F2N2O3 B6013387 2-(difluoromethoxy)-N-[4-(naphthalen-1-ylcarbamoyl)phenyl]benzamide

2-(difluoromethoxy)-N-[4-(naphthalen-1-ylcarbamoyl)phenyl]benzamide

Cat. No.: B6013387
M. Wt: 432.4 g/mol
InChI Key: SCOKSAPXNRAUFW-UHFFFAOYSA-N
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Description

2-(difluoromethoxy)-N-[4-(naphthalen-1-ylcarbamoyl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethoxy)-N-[4-(naphthalen-1-ylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The difluoromethoxy group is introduced through a nucleophilic substitution reaction, where a suitable difluoromethoxy precursor reacts with the benzamide under controlled conditions. The naphthalen-1-ylcarbamoyl group is then attached through a coupling reaction, often using a carbodiimide-based reagent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethoxy)-N-[4-(naphthalen-1-ylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially changing its reactivity and properties.

    Substitution: The difluoromethoxy and naphthalen-1-ylcarbamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-(difluoromethoxy)-N-[4-(naphthalen-1-ylcarbamoyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(difluoromethoxy)-N-[4-(naphthalen-1-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group may enhance the compound’s ability to penetrate biological membranes, while the naphthalen-1-ylcarbamoyl group can interact with proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, setting it apart from similar compounds.

Properties

IUPAC Name

2-(difluoromethoxy)-N-[4-(naphthalen-1-ylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F2N2O3/c26-25(27)32-22-11-4-3-9-20(22)24(31)28-18-14-12-17(13-15-18)23(30)29-21-10-5-7-16-6-1-2-8-19(16)21/h1-15,25H,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOKSAPXNRAUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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